molecular formula C8H6ClF3O3S B2462285 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride CAS No. 683813-55-0

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride

Cat. No.: B2462285
CAS No.: 683813-55-0
M. Wt: 274.64
InChI Key: PMHRLICMFSITAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride typically involves the reaction of 4-(Trifluoromethoxy)benzene with methanesulfonyl chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the desired product’s purity and yield. The reaction conditions often include maintaining a specific temperature range and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves using high-purity starting materials and advanced equipment to ensure consistent product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. These reactions often involve the formation of a covalent bond between the sulfonyl chloride group and the nucleophile, leading to the desired product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylmethanesulfonyl chloride
  • 4-(Methoxy)phenylmethanesulfonyl chloride
  • 4-(Chloromethyl)phenylmethanesulfonyl chloride

Uniqueness

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where these properties are advantageous, such as in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Biological Activity

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride (TFPMs) is an organic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of TFPMs, focusing on its interactions with cytochrome P450 enzymes, pharmacological properties, and implications for drug development.

Chemical Structure and Properties

TFPMs has the molecular formula C10_{10}H8_{8}ClF3_3O3_3S, with a molecular weight of approximately 274.64 g/mol. The compound is characterized by:

  • Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability.
  • Methanesulfonyl Chloride Functional Group : Provides reactivity in various organic synthesis applications.

Cytochrome P450 Interaction

Recent studies have highlighted TFPMs as a substrate and inhibitor for specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, and their inhibition can lead to significant drug-drug interactions. The inhibition kinetics suggest that TFPMs may alter the metabolism of co-administered drugs, which is crucial for therapeutic optimization.

  • Inhibition Studies : TFPMs showed notable inhibition of CYP1A2 and CYP2C19, indicating its potential to affect metabolic pathways in vivo .

Pharmacological Properties

Compounds containing trifluoromethoxy groups often exhibit enhanced pharmacological properties due to their increased lipophilicity and metabolic stability. The following table summarizes the potential biological activities associated with TFPMs based on structural similarities with other compounds:

Compound NameCAS NumberSimilarity ScoreUnique Features
4-(Trifluoromethyl)phenylmethanesulfonyl chloride163295-75-80.95Contains a trifluoromethyl instead of trifluoromethoxy group
(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride116827-38-40.92Trifluoromethoxy group at position 2 on the phenyl ring
(4-Methoxyphenyl)methanesulfonyl chloride110661-59-10.83Lacks fluorine substituents; methoxy instead

These compounds illustrate how variations in substituents can influence biological activity and chemical reactivity.

In Vitro Studies

Research has demonstrated that the presence of the trifluoromethoxy group significantly enhances the biological activity of various derivatives. For instance, studies focusing on related compounds have shown that those with trifluoromethyl groups exhibit increased binding affinities to enzyme targets due to enhanced interactions through halogen bonding .

  • Cytotoxicity Assessments : Compounds structurally related to TFPMs were evaluated for cytotoxicity against cancer cell lines, revealing moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies indicate that TFPMs can interact with various protein targets through hydrogen bonding and π-π stacking interactions. These interactions are crucial for understanding how modifications to the molecule can enhance its biological efficacy.

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-1-3-7(4-2-6)15-8(10,11)12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHRLICMFSITAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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